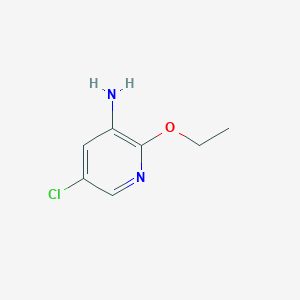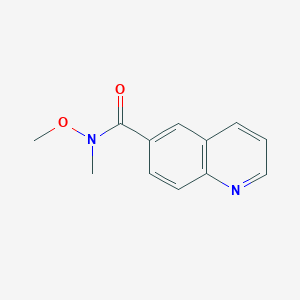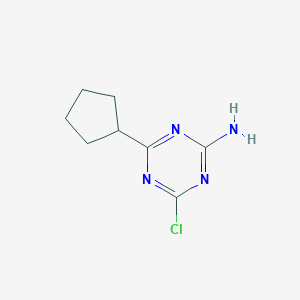
4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine
Vue d'ensemble
Description
4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C8H11ClN4. It is a member of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with cyclopentylamine. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to facilitate the substitution of the chlorine atom by the amine group . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine group would yield a corresponding amine derivative of the triazine ring.
Applications De Recherche Scientifique
4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or interfere with cell wall synthesis . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloro-6-phenyl-1,3,5-triazine: This compound has a phenyl group instead of a cyclopentyl group, which may result in different chemical and biological properties.
4-Chloro-6-methoxy-1,3,5-triazin-2-amine:
Uniqueness
4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine is unique due to its cyclopentyl substituent, which can impart distinct steric and electronic properties. These properties may enhance its reactivity and specificity in various applications compared to other triazine derivatives.
Propriétés
IUPAC Name |
4-chloro-6-cyclopentyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-11-6(12-8(10)13-7)5-3-1-2-4-5/h5H,1-4H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPINXIEDJHJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one](/img/structure/B1425667.png)
![[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B1425668.png)
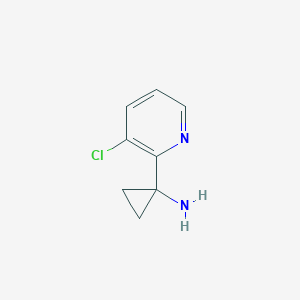
![7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B1425672.png)
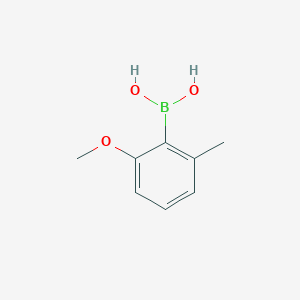

![{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid](/img/structure/B1425678.png)
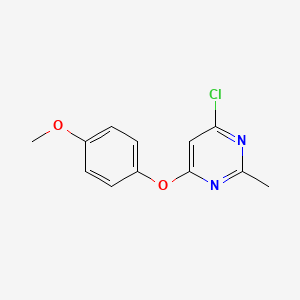
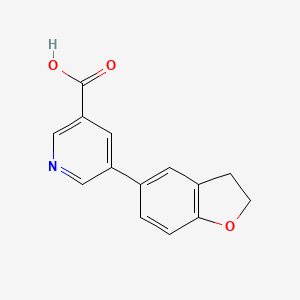
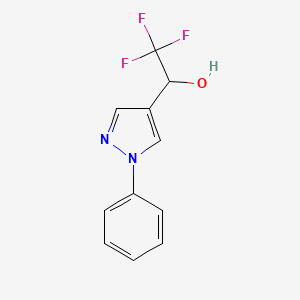
![3-[2-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1425684.png)
